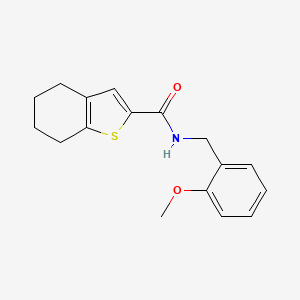

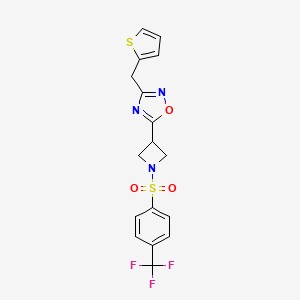

![molecular formula C6H6F3N3O2 B2394975 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-46-5](/img/structure/B2394975.png)

4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime, has the CAS Number: 338975-46-5 . It has a molecular weight of 209.13 and its Inchi Code is 1S/C6H6F3N3O2/c1-14-10-2-3-4 (6 (7,8)9)11-12-5 (3)13/h2H,1H3, (H2,11,12,13)/b10-2+ .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C6H6F3N3O2 . The Inchi key for this compound is KMGWEHCUZDPMND-WTDSWWLTSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The trifluoromethyl group plays an increasingly important role in these reactions .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Role in Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The unique properties of the trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, improve their metabolic stability, and modify their physicochemical properties .

Use in Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a crucial role in agrochemicals . It can enhance the effectiveness of pesticides and other agrochemical products .

Application in Material Science

The trifluoromethyl group is also significant in the field of materials science . It can modify the properties of materials, potentially leading to the development of new materials with improved characteristics .

Trifluoromethylation of Carbon-centered Radical Intermediates

The compound can be used in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in various chemical reactions and can lead to the formation of new compounds .

Asymmetric Hydrogenation of Trifluoromethyl Ketones

The compound can be used in the asymmetric hydrogenation of trifluoromethyl ketones . This process is challenging due to the stereoelectronic properties of trifluoromethyl ketones . However, it provides a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .

Synthesis of Diverse Fluorinated Compounds

The compound, which contains three equivalent C–F bonds, can be used as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation . This is a challenging task in organic synthesis, but it opens up possibilities for creating a wide range of fluorinated compounds .

Safety and Hazards

properties

IUPAC Name |

4-[(E)-methoxyiminomethyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-14-10-2-3-4(6(7,8)9)11-12-5(3)13/h2-3H,1H3,(H,12,13)/b10-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQWUNPNQVELNJ-WTDSWWLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1C(=NNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1C(=NNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)

![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)

![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)

![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)

![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)